![molecular formula C16H18O5 B14261983 4-[(4-Hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol CAS No. 150567-31-0](/img/structure/B14261983.png)
4-[(4-Hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of multiple methoxy and hydroxy groups attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol typically involves the condensation of appropriate aldehydes and phenols under controlled conditions. One common method includes the use of methanol as a solvent and sodium borohydride as a reducing agent . The reaction is carried out at room temperature, and the product is purified through filtration and washing with methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as palladium-catalyzed arylation or Suzuki-Miyaura cross-coupling reactions . These methods are preferred for their efficiency and ability to produce high yields of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted phenols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-[(4-Hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological molecules.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4-[(4-Hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects . For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (4-hydroxy-3-methoxyphenyl)acetate: Similar in structure but with different functional groups.
4-Hydroxy-3-methoxyphenylacetone: Shares the hydroxy and methoxy groups but differs in the overall structure.
Zingerone: Known for its presence in ginger, it has a similar phenolic structure.
Uniqueness
4-[(4-Hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol is unique due to its specific arrangement of methoxy and hydroxy groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
150567-31-0 |
|---|---|
Formule moléculaire |
C16H18O5 |
Poids moléculaire |
290.31 g/mol |
Nom IUPAC |
4-[(4-hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C16H18O5/c1-19-13-7-10(4-5-12(13)17)6-11-8-14(20-2)16(18)15(9-11)21-3/h4-5,7-9,17-18H,6H2,1-3H3 |
Clé InChI |
NJNVZFFBDSKBHJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1O)OC)CC2=CC(=C(C=C2)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



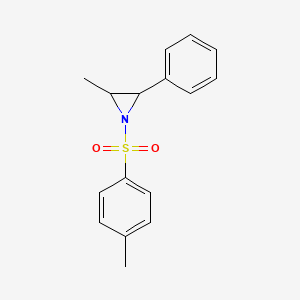
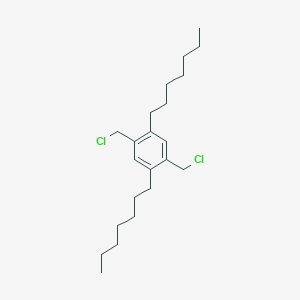

![2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14261953.png)
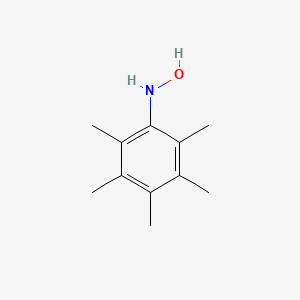
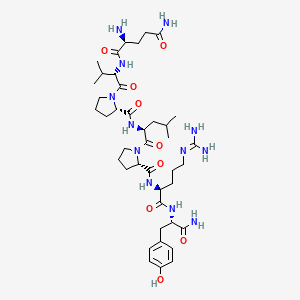
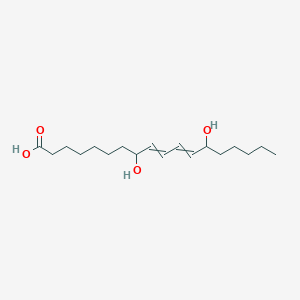
![3-[(Triethoxysilyl)methyl]pentane-2,4-dione](/img/structure/B14261973.png)





